3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole
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Overview
Description
3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole is a heterocyclic compound that features a unique fusion of benzisoxazole and dioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzisoxazole core: This can be achieved through the cyclization of o-nitrophenyl derivatives with appropriate reagents.
Introduction of the dioxin ring: This step involves the formation of the dioxin ring through cyclization reactions, often using diols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the phenyl ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of reduced benzisoxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiadiazole: Similar structure but contains a thiadiazole ring instead of benzisoxazole.
6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzimidazole: Contains a benzimidazole ring instead of benzisoxazole.
Uniqueness
3-phenyl-6,7-dihydro[1,4]dioxino[2,3-f][2,1]benzisoxazole is unique due to its specific combination of benzisoxazole and dioxin rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-phenyl-6,7-dihydro-[1,4]dioxino[2,3-f][2,1]benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-2-4-10(5-3-1)15-11-8-13-14(18-7-6-17-13)9-12(11)16-19-15/h1-5,8-9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYOMTNVZRVGIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=NOC(=C3C=C2O1)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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